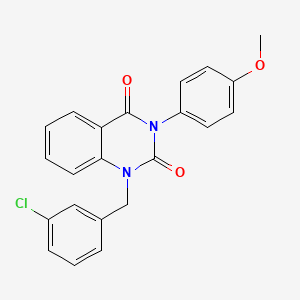
1-(3-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chlorophenyl and methoxyphenyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This involves the reaction of the quinazoline core with chlorobenzyl chloride and methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired tetrahydroquinazoline-2,4-dione structure. This is typically achieved through heating under reflux conditions followed by purification using column chromatography.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the quinazoline ring and the formation of simpler aromatic compounds.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core structure but differ in their substituents. Examples include gefitinib and erlotinib, which are used as anticancer agents.
Benzodiazepines: These compounds have a similar bicyclic structure but differ in their functional groups. Examples include diazepam and lorazepam, which are used as anxiolytics and sedatives.
Indole Derivatives: These compounds have a similar aromatic structure but differ in their heterocyclic rings. Examples include indomethacin and tryptophan, which are used as anti-inflammatory agents and amino acids, respectively.
The uniqueness of 1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of substituents and its potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O3/c1-28-18-11-9-17(10-12-18)25-21(26)19-7-2-3-8-20(19)24(22(25)27)14-15-5-4-6-16(23)13-15/h2-13H,14H2,1H3 |
InChI Key |
XBFFLDZLLPJJNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















